N-ethyl-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-2-(1-oxophthalazin-2(1H)-yl)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of similar bi-heterocyclic compounds often involves multiple steps, including the formation of oxadiazol thiol or thiols derivatives, followed by reactions with various electrophiles to achieve the desired compound. For instance, the synthesis of S-substituted acetamide derivatives involves converting ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate into acid hydrazide, followed by the creation of 5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-thiol and subsequent reactions with different acetamides electrophiles (Abbasi et al., 2020).
Molecular Structure Analysis
The structure of such compounds is usually elucidated using spectroscopic techniques, including 1H NMR, 13C NMR, EI MS, and sometimes single-crystal X-ray diffraction. These methods help in deducing the molecular structure and confirming the presence of specific functional groups and the overall architecture of the molecule.
Chemical Reactions and Properties
Oxadiazole derivatives are known for participating in various chemical reactions, including S-alkylation, and exhibit significant biological activities, such as antibacterial properties. They are synthesized through reactions involving intermediates like chloroacetamides and are characterized by their stability to acid or base under non-aqueous conditions (Nayak et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-ethyl-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-2-(1-oxophthalazin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O3/c1-3-14-19-15(25-20-14)10-21(4-2)16(23)11-22-17(24)13-8-6-5-7-12(13)9-18-22/h5-9H,3-4,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWJBUPWHIVDCRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)CN(CC)C(=O)CN2C(=O)C3=CC=CC=C3C=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-2-(1-oxophthalazin-2(1H)-yl)acetamide |
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